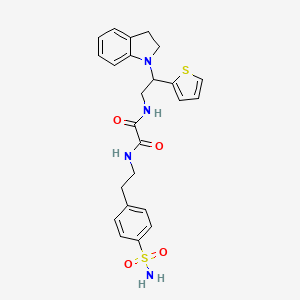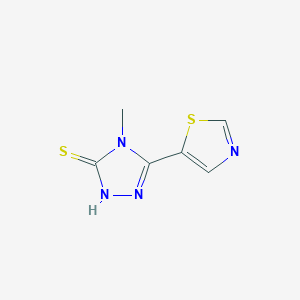
5-bromo-N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The presence of the bromine and dichlorophenyl groups may enhance the compound’s ability to form these interactions .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the bromine and dichlorophenyl groups may influence the compound’s bioavailability .
Result of Action
Given the wide range of biological activities associated with similar compounds , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects . .
Advantages and Limitations for Lab Experiments
5-bromo-N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound exhibits potent biological activity at low concentrations, making it a promising candidate for drug development. However, this compound also has some limitations for lab experiments. For example, this compound has poor solubility in water, which can limit its use in certain assays. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 5-bromo-N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide. One potential direction is to further investigate its anticancer activity and identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, this compound has shown promising results in animal models of neurodegenerative diseases, and further studies could help to elucidate its potential therapeutic applications in these conditions. Furthermore, this compound has shown antimicrobial activity, and future studies could investigate its potential use as an antibacterial or antifungal agent. Finally, the poor solubility of this compound in water could be addressed by developing new formulations or delivery methods to improve its bioavailability.
Synthesis Methods
The synthesis of 5-bromo-N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves the reaction of 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine with furan-2-carboxylic acid in the presence of bromine. This reaction results in the formation of the desired compound in good yield. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Scientific Research Applications
5-bromo-N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential biological activities. This compound has shown promising results in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has shown antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
5-bromo-N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrCl2N3O3/c14-10-2-1-9(21-10)11(20)17-13-19-18-12(22-13)6-3-7(15)5-8(16)4-6/h1-5H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQNEXSNGIUEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrCl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2791941.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride](/img/structure/B2791942.png)
![3-((4-Ethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2791945.png)

![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)




![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)
![6-(mesitylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2791960.png)
![2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2791961.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2791962.png)
